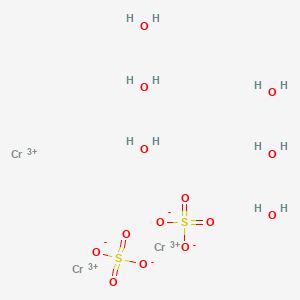
(2,2'-Bipyridine)dichloropalladium(II)
Overview
Description
(2,2’-Bipyridine)dichloropalladium(II) is an organometallic compound with the empirical formula C10H8Cl2N2Pd and a molecular weight of 333.51 g/mol . It is also known by other names such as 2,2’-Bipyridinepalladium dichloride and Bis(2,2’-Bipyridine)palladium dichloride . This compound is a yellow-green solid that is soluble in organic solvents like dimethyl sulfoxide and dichloromethane . It is widely used as a catalyst in various organic synthesis reactions due to its excellent catalytic activity .
Preparation Methods
(2,2’-Bipyridine)dichloropalladium(II) can be synthesized through several methods. One common synthetic route involves the reaction of palladium(II) chloride with 2,2’-bipyridine in the presence of a suitable solvent . The reaction conditions typically include heating the mixture to facilitate the formation of the desired product. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
(2,2’-Bipyridine)dichloropalladium(II) undergoes various types of chemical reactions, including:
Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, often acting as a catalyst.
Substitution Reactions: This compound can undergo substitution reactions where the chloride ligands are replaced by other ligands.
Cross-Coupling Reactions: It is particularly effective in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. The major products formed from these reactions are typically biaryl compounds, alkenes, and substituted alkynes.
Scientific Research Applications
(2,2’-Bipyridine)dichloropalladium(II) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (2,2’-Bipyridine)dichloropalladium(II) involves its ability to coordinate with various ligands and facilitate the formation and breaking of chemical bonds . In cross-coupling reactions, it acts as a catalyst by forming a palladium complex with the reactants, which then undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired product . The molecular targets and pathways involved depend on the specific reaction and ligands used .
Comparison with Similar Compounds
(2,2’-Bipyridine)dichloropalladium(II) can be compared with other similar compounds such as:
(2,2’-Bipyridine)dichloroplatinum(II): Similar in structure but contains platinum instead of palladium.
cis-Dichlorobis(2,2’-bipyridine)ruthenium(II): Contains ruthenium and has different catalytic properties.
Bis(acetonitrile)dichloropalladium(II): Another palladium-based compound with acetonitrile ligands instead of bipyridine.
These compounds share similar catalytic activities but differ in their specific applications and reactivity due to the different metal centers and ligands .
Properties
IUPAC Name |
dichloropalladium;2-pyridin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2.2ClH.Pd/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-8H;2*1H;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNARLQNCCGPQU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.Cl[Pd]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14871-92-2 | |
| Record name | (2,2'-Bipyridine)dichloropalladium(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of (2,2'-Bipyridine)dichloropalladium(II)?
A1: [Pd(bpy)Cl2] crystallizes in an orthorhombic crystal system with the space group Pbca []. The molecule adopts a square planar geometry, with the palladium(II) ion coordinated to two nitrogen atoms from the 2,2'-bipyridine ligand and two chloride ions [, ].
Q2: How does the structure of (2,2'-Bipyridine)dichloropalladium(II) relate to other platinum group metal complexes?
A2: [Pd(bpy)Cl2] is isomorphous with the 'yellow' form of its platinum(II) analogue, [Pt(bpy)Cl2] []. This means they share the same crystal structure, highlighting the similar coordination chemistry between palladium(II) and platinum(II).
Q3: What are the key intermolecular interactions in the crystal lattice of (2,2'-Bipyridine)dichloropalladium(II)?
A3: In the crystal lattice, planar [Pd(bpy)Cl2] molecules stack into columns along the c-axis []. These columns are stabilized by Pd…Pd interactions with a separation of 4.587(2) Å between neighboring palladium atoms [].
Q4: Has (2,2'-Bipyridine)dichloropalladium(II) been used in catalytic applications?
A4: While the provided abstracts don't delve into specific catalytic applications of [Pd(bpy)Cl2], it's important to note that palladium(II) complexes, particularly those with cis geometry like [Pd(bpy)Cl2], are known for their catalytic activity []. Further research is needed to explore the specific catalytic potential of [Pd(bpy)Cl2].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















